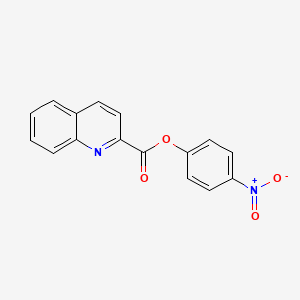

4-Nitrophenyl quinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(22-13-8-6-12(7-9-13)18(20)21)15-10-5-11-3-1-2-4-14(11)17-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTICKBBDNPFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrophenyl Quinoline 2 Carboxylate and Analogous Esters

Direct Esterification Routes to 4-Nitrophenyl quinoline-2-carboxylate

Direct esterification involves the formation of an ester bond between quinoline-2-carboxylic acid and a phenolic compound, in this case, a 4-nitrophenol (B140041) derivative. This is a common and straightforward approach for accessing the target molecule.

The most direct synthesis of 4-nitrophenyl quinoline-2-carboxylate is achieved by the condensation of quinoline-2-carboxylic acid with 4-nitrophenol. This transformation typically requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the phenol. A standard laboratory procedure involves converting quinoline-2-carboxylic acid into its more reactive acyl chloride derivative, quinoline-2-carbonyl chloride. researchgate.net This is often accomplished using reagents like thionyl chloride or oxalyl chloride. researchgate.netajchem-a.com The resulting acyl chloride is then reacted with 4-nitrophenol, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the final ester product.

Alternatively, activated ester derivatives, such as thioesters, can be employed. These can be prepared by treating the carboxylic acid with reagents like 2,2'-dithiopyridine and triphenylphosphine (B44618) in an aprotic solvent. google.com

Instead of forming a highly reactive intermediate like an acyl chloride, the esterification can be performed in a single step using coupling agents and catalysts. These reagents activate the carboxylic acid in situ, allowing for milder reaction conditions. This approach is prevalent in peptide chemistry but is equally applicable to ester synthesis.

Common coupling agents that can be used for this purpose include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Other activating agents include carbonyl diimidazole (CDI). google.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. google.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) which is then readily attacked by the hydroxyl group of 4-nitrophenol.

| Reagent/Catalyst | Description | Typical Solvents |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. | Dichloromethane, Toluene |

| Dicyclohexylcarbodiimide (DCC) | A common coupling agent for amide and ester bond formation. | Dichloromethane, Tetrahydrofuran |

| Carbonyl diimidazole (CDI) | Forms a reactive acylimidazolide intermediate. | Tetrahydrofuran, Acetonitrile (B52724) |

| 2,2'-dithiopyridine / PPh₃ | Used to form activated thioester intermediates. google.com | Tetrahydrofuran, Dichloromethane google.com |

Quinoline (B57606) Ring Construction Strategies Relevant to Quinoline-2-carboxylate Scaffolds

An alternative to direct esterification is the construction of the quinoline ring system itself. Various classical and modern synthetic methods can be adapted to produce quinoline-2-carboxylate scaffolds directly.

Recent advancements have led to efficient one-pot procedures for synthesizing quinoline-2-carboxylates from simple starting materials. mdpi.comnih.gov One notable protocol involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates. mdpi.comresearchgate.net This method proceeds through a sequence of four reactions within the same pot:

An initial aza-Michael addition between the 2-aminobenzaldehyde (B1207257) and the β-nitroacrylate. mdpi.com

A subsequent intramolecular Henry reaction (nitro-aldol reaction) to form a benzopiperidine intermediate. mdpi.com

Elimination of a water molecule.

Elimination of nitrous acid, which results in the aromatization of the newly formed ring to yield the quinoline-2-carboxylate product. mdpi.com

Optimization studies for this process found that using 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), a strong, non-nucleophilic solid-supported base, in acetonitrile provided the best results for the elimination steps. mdpi.comnih.gov

While the target molecule is a quinoline-2-carboxylate, the Pfitzinger and Doebner reactions are powerful, classical methods for constructing the quinoline core, specifically yielding quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org These precursors are structurally related and their synthesis is a cornerstone of quinoline chemistry.

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.netjocpr.com The reaction mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine that subsequently cyclizes and dehydrates to afford the final quinoline-4-carboxylic acid. wikipedia.org The versatility of this reaction allows for a wide range of substituents on the resulting quinoline ring. researchgate.net An improved, one-step modification mediated by TMSCl allows for the direct synthesis of quinoline-4-carboxylic esters under mild conditions. thieme-connect.com

The Doebner reaction provides an alternative route, reacting an aromatic amine, an aldehyde, and pyruvic acid in a three-component reaction to form quinoline-4-carboxylic acids. wikipedia.orgtandfonline.com This method is particularly useful as it allows for varied substituents based on the choice of aniline (B41778) and aldehyde. nih.gov Recent developments have focused on overcoming the limitations of the classical Doebner reaction, such as low yields with electron-deficient anilines. A modified "Doebner hydrogen-transfer reaction" using catalysts like BF₃·THF has been developed to accommodate a broader range of substrates, including those with electron-withdrawing groups. nih.govacs.org Furthermore, eco-friendly approaches using catalysts like p-toluenesulfonic acid (p-TSA) in green solvent systems have been reported. tandfonline.com

| Reaction | Starting Materials | Product | Key Features |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base wikipedia.org | Substituted Quinoline-4-carboxylic Acid wikipedia.org | Versatile for various substitution patterns; can be modified for direct ester synthesis. wikipedia.orgthieme-connect.com |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid wikipedia.org | Substituted Quinoline-4-carboxylic Acid wikipedia.org | Three-component reaction; modern variants improve substrate scope and conditions. nih.govtandfonline.com |

A variety of annulation (ring-forming) and cyclization strategies have been developed for the synthesis of the quinoline scaffold. mdpi.com These methods often leverage transition-metal catalysis or oxidative conditions to construct the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative.

Common strategies are categorized by the bond disconnections made to form the heterocyclic ring, such as [4+2], [3+3], or [4+1+1] annulations. mdpi.comnih.gov

[4+2] Annulation : This is a very common strategy, exemplified by the classic Friedländer synthesis, which condenses a 2-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov Modern variations include transition metal-free syntheses of 3-acylquinolines via the [4+2] annulation of anthranils and enaminones. mdpi.com Another approach uses 2-azidobenzaldehydes as the four-atom component in reactions with various two-atom partners. nih.gov

Oxidative Annulation : These methods involve the formation of C-C and C-N bonds through C-H activation and subsequent cyclization. For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or copper-catalyzed annulation of sulfoxonium ylides with anthranils can produce substituted quinolines. mdpi.com

Radical-Promoted Cyclization : Alternative methods involve radical-promoted cyclization of arylamine precursors. For instance, an N-bromosuccinimide (NBS)-mediated radical reaction can be used to synthesize quinolines substituted at the 3-position. nih.gov

These diverse strategies provide a rich toolbox for chemists to construct the fundamental quinoline core, which can then be further functionalized to produce specific derivatives like 4-nitrophenyl quinoline-2-carboxylate.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of quinoline-2-carboxylates, including 4-nitrophenyl quinoline-2-carboxylate, has evolved significantly with the advent of advanced synthetic methodologies. These techniques prioritize efficiency, reduced environmental impact, and improved reaction kinetics over traditional methods. Green chemistry principles are increasingly integrated into these pathways, focusing on aspects like microwave-assisted synthesis, the use of recyclable catalysts, and the development of atom-economical routes.

Microwave-Assisted Synthesis of Quinoline-2-carboxylates

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial advantages over conventional heating methods. nih.govnih.gov For the synthesis of quinoline derivatives, including esters, microwave-assisted techniques have been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govrsc.org This technology is recognized as an efficient, mild, and environmentally friendly method for chemical transformations. nih.gov

The application of microwave energy facilitates rapid and efficient synthesis of quinoline esters. tandfonline.com For instance, the esterification of quinoline-4-carboxylic acid and 2-hydroxyquinoline-4-carboxylic acid to their corresponding ethyl esters was achieved in just 10 minutes under microwave irradiation, with yields of 99%. tandfonline.com This represents a significant improvement compared to conventional heating methods which require much longer durations. rsc.org

Research has demonstrated the broad applicability of microwave-assisted synthesis for various quinoline derivatives. One-pot, multi-component reactions under microwave conditions have been developed to produce complex quinoline structures in excellent yields (91-98%) within minutes. rsc.org These methods often utilize green solvents like aqueous ethanol (B145695), further enhancing their eco-friendly profile. rsc.orgresearchgate.net The use of "dry media" procedures, where reactions are performed on solid supports like silica (B1680970) gel or alumina (B75360) without a solvent, also benefits from microwave irradiation, leading to shorter reaction times and sometimes better yields. nih.gov

The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below, highlighting the significant rate enhancements and yield improvements.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Esterification of Quinoline Carboxylic Acids | Microwave Irradiation | 6–10 min | 92–99% | tandfonline.com |

| Skraup Synthesis of 7-amino-8-methylquinoline | Microwave Irradiation | 10 min | 30% | nih.gov |

| Skraup Synthesis of 7-amino-8-methylquinoline | Conventional Heating | 3 h | 32% | nih.gov |

| Three-Component Synthesis of Quinoline Derivatives | Microwave Irradiation | 3–4 min | 50–80% | rsc.org |

| Three-Component Synthesis of Quinoline Derivatives | Conventional Heating | 3 h to overnight | Lower than MW | rsc.org |

Application of Heterogeneous and Recyclable Catalysts

The principles of green chemistry encourage the use of catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste and cost. nih.gov Heterogeneous catalysts are particularly advantageous in this regard for the synthesis of quinoline-2-carboxylates and related compounds.

Other recyclable catalysts have also proven effective. Indium (III) chloride has been used as a recyclable, non-toxic Lewis acid catalyst for the one-pot synthesis of quinoline derivatives from anilines and β-ketoesters, achieving quantitative yields under mild conditions. Similarly, Brønsted-acidic ionic liquids have been employed as efficient and reusable catalysts in Friedländer reactions to produce quinolines in high yields, with the catalyst being easily recovered and reused. mdpi.com

Recent research has explored the use of advanced materials as catalysts. Surface-functionalized graphitic carbon nitride (g-C3N4) with Brønsted acid sites has been developed as a metal-free, heterogeneous catalyst for the Friedländer synthesis of quinolines. nih.govresearchgate.net This catalyst demonstrates remarkable acceleration in quinoline formation and notable recyclability. researchgate.net Palladium-based catalysts, when used in conjunction with poly(ethylene glycol) (PEG), have also been shown to be effective and recyclable for up to five cycles without loss of activity in modified Friedländer quinoline synthesis. researchgate.net

The table below showcases various heterogeneous and recyclable catalysts used in quinoline synthesis.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Polymer-supported BEMP | One-pot synthesis of quinoline-2-carboxylates | Heterogeneous, good yields | mdpi.comnih.gov |

| Indium (III) chloride | One-pot reaction of anilines and β-ketoesters | Recyclable, eco-friendly, quantitative yields | |

| Brønsted-acidic ionic liquids (e.g., [Msim][OOCCCl3]) | Friedländer synthesis | Recyclable, high yields (up to 100%) | mdpi.com |

| Brønsted acid functionalized g-C3N4 | Friedländer synthesis | Metal-free, recyclable, mild conditions | nih.govresearchgate.net |

| Palladium in Poly(ethylene glycol) (PEG) | Modified Friedländer synthesis | Recyclable up to 5 times without activity loss | researchgate.net |

| Zeolite-based catalysts (e.g., ZnCl2/Ni-USY-acid) | Gas-phase synthesis from aniline and alcohols | Heterogeneous, good yields (42-80%) | rsc.org |

Atom-Economical and Environmentally Benign Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. nih.gov Syntheses that are highly atom-economical, such as one-pot and multi-component reactions, are increasingly favored for preparing quinoline derivatives. rsc.org

One-pot syntheses, which combine multiple reaction steps in a single flask, are inherently more efficient and environmentally benign as they reduce the need for intermediate separation and purification steps, thus saving solvents and energy. ias.ac.in The synthesis of quinoline derivatives has been successfully achieved through one-pot reactions using catalysts like fluoroboric acid-based ionic liquids, which provide excellent yields (78-93%) in short reaction times. ias.ac.in These methods often use environmentally friendly solvents like ethanol or can even be performed under solvent-free conditions.

The development of metal-free reaction protocols is another significant step towards greener synthesis. nih.gov Using catalysts such as simple acids, bases, or molecular iodine, or conducting reactions without any catalyst, aligns with green chemistry principles by avoiding potentially toxic and expensive heavy metals. nih.gov These strategies often result in high yields, short reaction times, and are conducted under mild conditions, which collectively reduce waste and environmental impact. nih.gov

Furthermore, the choice of solvent plays a critical role in the environmental footprint of a synthesis. Researchers have focused on using green solvents like water, ethanol, ionic liquids, and polyethylene (B3416737) glycols, or eliminating solvents altogether. researchgate.netresearchgate.net For instance, an efficient method for synthesizing quinoline-4-carboxylic derivatives utilizes the organocatalyst p-TSA in ethanol under microwave conditions. rsc.org This combination of a green solvent and an energy-efficient heating method exemplifies a modern, environmentally conscious approach to quinoline synthesis. rsc.orgresearchgate.net

Reaction Mechanisms and Reactivity Studies of 4 Nitrophenyl Quinoline 2 Carboxylate

Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of 4-Nitrophenyl quinoline-2-carboxylate proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This pathway involves two principal steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of the leaving group. masterorganicchemistry.com

In the case of hydrolysis, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, this unstable intermediate collapses, re-forming the carbonyl double bond and expelling the 4-nitrophenoxide ion, which is a stable leaving group. youtube.com A final proton transfer step yields quinoline-2-carboxylic acid and 4-nitrophenol (B140041). The reaction can be catalyzed by acid or base. Acid catalysis involves protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, while base catalysis involves deprotonating water to form a more potent hydroxide (B78521) nucleophile. youtube.comviu.ca

Transesterification follows an analogous mechanism, with an alcohol molecule (R'-OH) serving as the nucleophile instead of water. The alcohol attacks the carbonyl carbon, forming a similar tetrahedral intermediate. The elimination step then expels the 4-nitrophenoxide group, resulting in the formation of a new ester and 4-nitrophenol.

| Step | Description (Hydrolysis) | Description (Transesterification) |

|---|---|---|

| 1. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. | An alcohol molecule (R'-OH) attacks the electrophilic carbonyl carbon. |

| 2. Intermediate Formation | A tetrahedral intermediate is formed. | A tetrahedral intermediate is formed. |

| 3. Elimination | The intermediate collapses, eliminating the 4-nitrophenoxide leaving group. | The intermediate collapses, eliminating the 4-nitrophenoxide leaving group. |

| 4. Product Formation | Proton transfer yields quinoline-2-carboxylic acid and 4-nitrophenol. | A new ester (quinoline-2-carboxylate-R') and 4-nitrophenol are formed. |

Nucleophilic Acyl Substitution at the Carboxylate Moiety

The carboxylate moiety of 4-Nitrophenyl quinoline-2-carboxylate is highly susceptible to nucleophilic acyl substitution, a class of reactions that includes hydrolysis and transesterification as specific examples. libretexts.org This reactivity is a cornerstone of its chemistry, allowing the quinoline-2-carbonyl group to be transferred to a wide variety of nucleophiles. libretexts.orgyoutube.com

The general mechanism is the two-step addition-elimination process. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile (Nu:) on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is transient and rapidly collapses by ejecting the most stable leaving group. In this molecule, the 4-nitrophenoxide is an excellent leaving group, facilitating the reaction. researchgate.net

Common nucleophiles that can participate in this reaction include:

Amines (R-NH2): Reaction with primary or secondary amines (aminolysis) yields the corresponding quinoline-2-carboxamides. This reaction is typically efficient due to the high nucleophilicity of amines. researchgate.net

Thiolates (RS-): Thiolates can displace the 4-nitrophenoxide to form thioesters.

Carboxylates (R'COO-): Reaction with a carboxylate salt can lead to the formation of an acid anhydride. masterorganicchemistry.com

The rate and success of the substitution depend on the nucleophilicity of the attacking species and the stability of the 4-nitrophenoxide leaving group. youtube.comresearchgate.net

| Nucleophile | Chemical Formula | Resulting Product Class |

|---|---|---|

| Water | H₂O | Carboxylic Acid |

| Alcohol | R'OH | Ester |

| Amine | R'NH₂ | Amide |

| Thiol | R'SH | Thioester |

Reactivity of the Quinoline (B57606) Nitrogen and Aromatic Rings

The quinoline moiety of the molecule possesses its own distinct reactive sites.

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic due to its lone pair of electrons. It can be protonated by acids to form a quinolinium salt. This nitrogen also acts as a Lewis base and can coordinate to metal centers, a property that is fundamental in the design of catalysts and metal-organic frameworks.

Aromatic Rings: The quinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. Both rings can undergo electrophilic aromatic substitution, though they are generally less reactive than the ester group towards nucleophiles. The pyridine ring is typically deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic aromatic substitution.

Reduction (Hydrogenation): The heterocyclic part of the quinoline ring system is susceptible to reduction. Catalytic hydrogenation or transfer hydrogenation can selectively reduce the pyridine ring to yield 1,2-dihydroquinoline (B8789712) or, under more forcing conditions, 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov

Role of the 4-Nitrophenyl Group in Reaction Activation/Deactivation

The 4-nitrophenyl group plays a critical role as a powerful activating group in nucleophilic acyl substitution reactions. ontosight.ai Its function is primarily electronic, stemming from the strong electron-withdrawing nature of the nitro (-NO₂) group. viu.caontosight.ai

This electron-withdrawing effect operates through two modes:

Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bonds.

Resonance Effect: The nitro group can delocalize the electron density of the phenyl ring through resonance, placing a positive charge on the ring and further withdrawing electron density.

This combined effect is transmitted to the ester's carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles. Furthermore, the electron-withdrawing nitro group stabilizes the negative charge on the phenoxide oxygen of the leaving group after it has been eliminated. This stabilization makes 4-nitrophenoxide a much weaker base and an excellent leaving group compared to unsubstituted phenoxide or alkoxides. youtube.comresearchgate.net Consequently, reactions involving the cleavage of the acyl-oxygen bond are kinetically favored, leading to faster rates of hydrolysis, transesterification, and aminolysis. viu.caresearchgate.net

| Leaving Group | Activating/Deactivating Effect | Reason |

|---|---|---|

| 4-Nitrophenoxide | Strongly Activating | Strong electron-withdrawing nitro group stabilizes the negative charge, making it an excellent leaving group. ontosight.ai |

| Phenoxide | Moderately Activating | Less stable than 4-nitrophenoxide; lacks the strong stabilizing effect of the nitro group. |

| Methoxide/Ethoxide | Deactivating (relative to phenoxides) | Alkyl groups are weakly electron-donating, making these poorer leaving groups. |

Proposed Reaction Pathways for Derivative Formation

The reactivity of 4-Nitrophenyl quinoline-2-carboxylate allows for several pathways to synthesize a diverse range of derivatives. These pathways can be categorized based on which part of the molecule is being modified.

Modification at the Carboxylate Group: This is the most direct pathway, leveraging the high reactivity of the activated ester. Reaction with various nucleophiles can produce a library of quinoline-2-carboxylic acid derivatives. For example, reaction with a diverse panel of primary and secondary amines would yield a corresponding library of amides. researchgate.net Similarly, reaction with different alcohols would produce other esters.

Modification of the Quinoline Ring:

Reduction: As discussed, selective transfer hydrogenation can be employed to synthesize 1,2-dihydroquinoline derivatives. nih.gov These derivatives are important synthons in organic chemistry. nih.gov

Electrophilic Substitution: While challenging, reactions such as nitration or halogenation could be performed on the benzene portion of the quinoline ring, likely requiring harsh conditions.

Doebner-von Miller type reactions: While this is a synthesis method for quinolines, related acid-catalyzed reactions could potentially be used to further functionalize the quinoline core, although this is less common for pre-formed quinoline esters. nih.govacs.org

The synthesis of quinoline derivatives is an active area of research due to their prevalence in bioactive compounds and natural products. nih.govmdpi.com

Mechanistic Investigations of Hydrogen Transfer Reactions

Mechanistic studies on the transfer hydrogenation of quinolines reveal a process controlled by cooperative catalysis, often employing transition metals like cobalt or iridium. nih.govresearchgate.net Using a hydrogen source such as ammonia (B1221849) borane (B79455) (H₃N·BH₃) or formic acid, the reaction proceeds selectively to reduce the C=N bond of the quinoline ring. nih.govresearchgate.net

The proposed mechanism generally involves the following key steps: nih.gov

Catalyst Activation: The metal catalyst reacts with the hydrogen donor to form a metal-hydride intermediate.

Substrate Coordination: The quinoline substrate coordinates to the metal center, typically through the nitrogen atom.

Hydride Transfer: In the key step, a hydride ion (H⁻) is transferred from the metal center to the C2 carbon of the quinoline ring. This is often coupled with a proton transfer to the quinoline nitrogen.

Product Release: The resulting 1,2-dihydroquinoline product dissociates from the catalyst, allowing the catalyst to re-enter the catalytic cycle.

Studies demonstrate that this process can be precisely controlled to prevent over-reduction to the fully saturated tetrahydroquinoline, highlighting the chemoselectivity of the catalytic system. nih.gov

Studies on Excited-State Intramolecular Proton Transfer Mechanisms within the Quinoline Core

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. nih.gov For a derivative of 4-Nitrophenyl quinoline-2-carboxylate to undergo ESIPT, it would need to be modified to include a proton-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group, typically at a position ortho to the quinoline nitrogen (e.g., 8-hydroxyquinoline). researchgate.net

The mechanism for such a derivative would be as follows: nih.govrsc.org

Photoexcitation: The molecule absorbs a photon, promoting it from its ground electronic state (enol form) to an excited state.

Proton Transfer: In the excited state, the acidity of the proton donor and the basicity of the proton acceptor (the quinoline nitrogen) increase significantly. This facilitates an ultrafast transfer of a proton from the donor to the acceptor, forming an excited-state tautomer (often a zwitterionic or keto form). nih.gov This transfer can occur on a picosecond or even femtosecond timescale. rsc.orgnih.gov

Fluorescence: The excited tautomer relaxes to its ground state by emitting a photon (fluorescence). Because the tautomer is electronically different from the initial enol form, its fluorescence is significantly red-shifted (a large Stokes shift). rsc.org

Reverse Proton Transfer: In the ground state, the tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the cycle.

The efficiency and dynamics of ESIPT are influenced by factors like the strength of the intramolecular hydrogen bond and the polarity of the solvent. nih.govnih.gov

Computational and Theoretical Investigations of 4 Nitrophenyl Quinoline 2 Carboxylate

Quantum Chemical Characterization

Quantum chemical characterization involves the use of computational methods to determine the fundamental properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to describe the electronic structure and geometry of the compound.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. scirp.org It is particularly effective for optimizing molecular geometries and predicting a wide range of electronic properties.

For 4-Nitrophenyl quinoline-2-carboxylate, DFT calculations would typically be initiated by constructing an initial three-dimensional structure of the molecule. This structure would then be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable geometry is achieved. Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles between the quinoline (B57606) and nitrophenyl ring systems. mdpi.com

DFT is also employed to calculate various electronic properties. These include the total energy of the molecule, the dipole moment, and the distribution of electronic charge. Such calculations are fundamental for understanding the molecule's polarity and intermolecular interactions.

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry for approximating the electronic wavefunction and energy of a quantum many-body system. gatech.edu It is an ab initio method, meaning it is derived directly from theoretical principles without the inclusion of experimental data.

In the context of 4-Nitrophenyl quinoline-2-carboxylate, the HF method would be used to obtain a foundational understanding of its electronic structure. The theory is based on the molecular orbital concept, positing that each electron's motion can be described by a single-particle function, or orbital. gatech.edu While HF theory provides a good initial approximation, it does not fully account for electron correlation, which can be a limitation for highly accurate predictions. However, it serves as a crucial starting point for more advanced computational methods.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides deeper insights into the chemical reactivity and behavior of a molecule. This involves examining the molecular orbitals, the electrostatic potential, and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scirp.orgwuxiapptec.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For 4-Nitrophenyl quinoline-2-carboxylate, the analysis would involve identifying the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized on the more electron-rich parts of the molecule, while the LUMO would be concentrated on the electron-deficient regions, such as the nitrophenyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.20 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale.

For 4-Nitrophenyl quinoline-2-carboxylate, the MEP map would reveal the regions of positive and negative electrostatic potential. wolfram.com

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They are typically found around electronegative atoms like the oxygen atoms of the nitro and carboxylate groups, and the nitrogen atom of the quinoline ring. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. These would likely be located around the hydrogen atoms. researchgate.netresearchgate.net

Neutral Regions (Green): These areas have a near-zero potential. wolfram.com

The MEP map provides a clear, visual representation of the molecule's reactive sites. thaiscience.info

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. nih.govnih.gov

In the case of 4-Nitrophenyl quinoline-2-carboxylate, NBO analysis would be used to investigate the interactions between the filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stabilization energies associated with these interactions, providing insight into the molecule's stability. nih.gov Key interactions would likely involve the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. This analysis helps in understanding the delocalization of π-electrons across the quinoline and nitrophenyl systems and the nature of the intramolecular charge transfer.

Vibrational Spectroscopy Simulation and Interpretation (FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure of 4-Nitrophenyl quinoline-2-carboxylate. By employing quantum chemical calculations, primarily through Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration and can be used to simulate the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra.

The interpretation of the simulated spectra involves assigning the calculated vibrational modes to specific motions of the molecule's functional groups. For 4-Nitrophenyl quinoline-2-carboxylate, these assignments are crucial for confirming its structural features. Key vibrational modes include the stretching of the quinoline ring's C-H and C=C bonds, the characteristic vibrations of the ester linkage (C=O and C-O stretching), and the symmetric and asymmetric stretching of the nitro (NO₂) group. researchgate.net Comparing the simulated spectra with experimentally obtained data allows for a detailed and accurate assignment of the observed spectral bands. researchgate.netscialert.net Such analysis helps in confirming the molecular structure and understanding the electronic effects of the substituent groups on the quinoline core.

Table 1: Expected Characteristic Vibrational Modes for 4-Nitrophenyl quinoline-2-carboxylate This table is generated based on established frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Spectrum |

|---|---|---|---|

| C-H Stretching | Quinoline & Phenyl Rings | 3100–3000 | FT-IR (Weak), FT-Raman (Strong) |

| C=O Stretching | Ester Linkage | 1750–1730 | FT-IR (Strong) |

| C=C/C=N Stretching | Quinoline Ring | 1620–1450 | FT-IR & FT-Raman (Medium-Strong) |

| NO₂ Asymmetric Stretching | Nitro Group | 1560–1520 | FT-IR (Strong) |

| NO₂ Symmetric Stretching | Nitro Group | 1360–1330 | FT-IR (Strong) |

| C-O Stretching | Ester Linkage | 1300–1100 | FT-IR (Strong) |

Conformational Landscape and Energetics

The conformational flexibility of 4-Nitrophenyl quinoline-2-carboxylate is primarily determined by the rotation around the single bonds of the ester linkage. Understanding the molecule's conformational landscape is essential as different conformers can exhibit varying energies, reactivities, and abilities to interact with biological targets.

Table 2: Key Dihedral Angles for Conformational Analysis of 4-Nitrophenyl quinoline-2-carboxylate

| Dihedral Angle | Description | Significance |

|---|---|---|

| O=C-O-C (phenyl) | Defines the planarity of the ester group and the orientation of the phenyl ring. | Governs the overall molecular shape and potential for intramolecular interactions. |

| C-C-N-O (nitro) | Defines the rotation of the nitro group relative to the phenyl ring plane. | Affects the molecule's electronic properties and steric profile. |

Theoretical Mechanistic Elucidation of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 4-Nitrophenyl quinoline-2-carboxylate, a common synthetic route is the esterification of quinoline-2-carboxylic acid with 4-nitrophenol (B140041). Theoretical calculations can model this process to provide a detailed, step-by-step understanding of the reaction pathway.

In Silico Modeling for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Given that numerous quinoline derivatives exhibit biological activity by inhibiting enzymes like protein kinases or DNA gyrase, docking simulations for 4-Nitrophenyl quinoline-2-carboxylate are essential for hypothesis-driven drug discovery. doi.orgmdpi.comnih.gov

The process involves preparing the 3D structure of the ligand and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site. These poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results identify the most likely binding mode and predict the strength of the interaction. Key intermolecular interactions, such as hydrogen bonds, π-π stacking, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site, are analyzed to understand the structural basis of binding. researchgate.netthaiscience.info For 4-Nitrophenyl quinoline-2-carboxylate, the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π-π stacking interactions.

Table 3: Potential Protein Targets and Key Interactions for Quinoline Derivatives

| Potential Protein Target Class | Key Interacting Residues (Example) | Types of Interactions to Analyze |

|---|---|---|

| Protein Kinases (e.g., ATM) | Hinge region residues | Hydrogen bonding with quinoline nitrogen |

| DNA Gyrase | DNA and protein residues | π-π stacking, electrostatic interactions |

| Dihydroorotate Dehydrogenase | Hydrophobic pocket, polar residues | Hydrophobic contacts, hydrogen bonds |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic representation of the complex in a simulated physiological environment (water, ions, and physiological temperature). doi.org

An MD simulation typically starts with the best-docked pose obtained from molecular docking. The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms. The stability of the ligand's binding pose is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD indicates that the ligand remains securely in the binding pocket. Further analysis of the Root Mean Square Fluctuation (RMSF) reveals the flexibility of different parts of the protein, while monitoring intermolecular hydrogen bonds over the simulation time confirms the persistence of key interactions. mdpi.commdpi.com These simulations are crucial for validating docking results and providing a more accurate assessment of a compound's potential as a biological inhibitor. researchgate.net

Advanced Research Applications and Functional Explorations of 4 Nitrophenyl Quinoline 2 Carboxylate

Utilization as a Synthetic Intermediate for Complex Molecules

The reactivity of the ester group, particularly with the 4-nitrophenoxide as a good leaving group, makes 4-Nitrophenyl quinoline-2-carboxylate a valuable synthetic precursor. It provides a strategic entry point for the elaboration of the quinoline (B57606) scaffold, a privileged structure in medicinal and materials chemistry. mdpi.comnih.govpurdue.edu

Quinoline derivatives are a significant class of heterocyclic compounds found in natural products and synthetic molecules with a wide array of functions. nih.govnih.govrjlbpcs.com Quinoline-2-carboxylates, in particular, serve as crucial building blocks for more complex, functionalized quinoline systems. researchgate.net The 4-nitrophenyl ester moiety in the title compound acts as an activated carboxylic acid derivative, facilitating reactions such as amidation. By reacting 4-Nitrophenyl quinoline-2-carboxylate with various primary or secondary amines, a diverse library of quinoline-2-carboxamides can be synthesized. This approach is advantageous as it often proceeds under mild conditions.

The synthesis of the quinoline core itself can be achieved through several classic reactions, such as the Doebner, Pfitzinger, or Friedländer syntheses, which condense anilines with carbonyl compounds. nih.govnih.govnih.gov Once the quinoline-2-carboxylic acid is formed, its conversion to the 4-nitrophenyl ester activates it for subsequent transformations, enabling the introduction of a wide range of functional groups and molecular fragments at the 2-position.

Table 1: Examples of Synthetic Pathways for Quinoline Derivatives

| Reaction Type | Precursors | Resulting Derivative Class | Significance |

| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Provides access to a key quinoline scaffold with diverse substitution patterns. nih.govnih.gov |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl compound | Quinoline-4-carboxylic acids | A versatile method for synthesizing polysubstituted quinoline-4-carboxylic acids. nih.govchemicalbook.com |

| Amidation | Quinoline-2-carboxylic acid, Amine | Quinoline-2-carboxamides | Creates amide linkages, crucial for building peptidomimetics and other complex structures. researchgate.net |

| Friedländer Annulation | 2-Aminoaromatic ketones | 2,3,4-Trisubstituted quinolines | A method for constructing the quinoline ring system with high regioselectivity. neliti.com |

Precursor for Advanced Heterocyclic Scaffolds through Chemical Transformations

Beyond simple derivatization, 4-Nitrophenyl quinoline-2-carboxylate can serve as a precursor for more complex, fused heterocyclic systems. The molecule contains multiple reactive sites that can be selectively addressed. For instance, the nitro group on the phenyl ring can be chemically reduced to an amino group. This newly formed aniline derivative can then participate in a variety of cyclization reactions to build additional rings onto the existing scaffold.

Furthermore, the quinoline ring itself can be a platform for annulation reactions. For example, derivatives of the quinoline core can be reacted with reagents like hydrazine (B178648) to form fused systems such as pyrazolo[3,4-b]quinolines. nih.gov The ester functionality at the 2-position can be transformed into other groups (e.g., aldehydes, alcohols, or nitriles) that can then be used as handles for intramolecular cyclizations, leading to the formation of novel polycyclic heteroaromatic architectures. These advanced heterocyclic scaffolds are of significant interest in various areas of chemical research due to their unique three-dimensional structures and electronic properties.

Exploration in Materials Science for Tunable Properties

The inherent electronic characteristics of 4-Nitrophenyl quinoline-2-carboxylate, arising from its combination of an electron-deficient quinoline ring and a strongly electron-withdrawing 4-nitrophenyl group, make it and its derivatives intriguing candidates for materials science applications.

The structure of 4-Nitrophenyl quinoline-2-carboxylate features an extended π-conjugated system. The quinoline moiety is an electron-deficient aromatic system, and this effect is amplified by the presence of the ester and the potent electron-withdrawing nitro group. purdue.edu This intramolecular charge-transfer character can lead to a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Theoretical studies on similar molecules containing nitrophenyl groups have shown that functional group modifications can tune these electronic properties. For example, the introduction of different substituents on the aromatic rings can modulate the HOMO-LUMO gap, which in turn affects the material's conductivity and absorption spectrum. nih.gov This tunability is a key requirement for the rational design of organic semiconductors and other electronic materials.

Molecules with significant intramolecular charge-transfer and large π-electron delocalization often exhibit substantial nonlinear optical (NLO) properties. nih.gov The donor-acceptor nature of molecules derived from 4-Nitrophenyl quinoline-2-carboxylate makes them promising candidates for NLO materials, which have applications in optical communications and data storage.

Computational methods, such as time-dependent density functional theory (TD-DFT), are often used to predict the NLO response of new molecules. Studies on related Schiff bases containing nitrophenyl groups have calculated their first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net These calculations indicate that the presence and position of electron-withdrawing groups like the nitro group are critical for enhancing the NLO properties. nih.govresearchgate.net By systematically modifying the structure of 4-Nitrophenyl quinoline-2-carboxylate, it may be possible to design new materials with optimized NLO performance.

Table 2: Calculated Electronic and Optical Properties of Related Nitrophenyl Compounds

| Compound Type | Property | Calculated Value | Significance |

| Nitrophenyl-imino Phenol | Transition Energy | ~3.0 eV | Corresponds to UV-Visible absorption; indicates a relatively low band gap. researchgate.net |

| Nitrophenyl-imino Phenol | First Hyperpolarizability (β) | Varies with substitution | High values indicate strong potential for second-order NLO applications. researchgate.net |

| DTS(FBTTh₂)₂ derivative with nitro group | HOMO-LUMO Gap (E_gap) | ~1.5 eV | The presence of nitro groups significantly reduces the energy gap. nih.gov |

Fundamental Investigations of Intermolecular Interactions and Biochemical Recognition Mechanisms (non-clinical focus)

The specific arrangement of functional groups in 4-Nitrophenyl quinoline-2-carboxylate makes it an excellent model compound for studying non-covalent interactions. These forces govern molecular self-assembly, crystal packing, and the recognition events at the heart of biochemical processes.

The planar quinoline ring system is prone to engaging in π-π stacking interactions, where the electron clouds of adjacent rings align. nih.gov The ester carbonyl and the nitro group are both strong hydrogen bond acceptors. Crystal structure analyses of related compounds, such as 3,4-Dimethylphenyl quinoline-2-carboxylate and N-(4-nitrophenyl)quinoline-2-carboxamide, reveal the presence of numerous weak intermolecular interactions, including C–H···O hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. nih.govresearchgate.net

From a biochemical recognition standpoint, the quinoline scaffold is known to interact with biological macromolecules through a combination of hydrophobic interactions (via the aromatic rings) and hydrogen bonding. The functional groups of 4-Nitrophenyl quinoline-2-carboxylate provide the necessary features for such recognition events. Understanding how this molecule and its derivatives interact with themselves and their environment at a fundamental level is crucial for the rational design of more complex functional systems.

Table 3: Common Intermolecular Interactions in Quinoline and Nitrophenyl Derivatives

| Interaction Type | Participating Groups | Significance |

| π-π Stacking | Quinoline and Phenyl Rings | Contributes to the stabilization of crystal structures and molecular complexes. |

| C–H···O Hydrogen Bonds | Aromatic C-H donors; Carbonyl and Nitro O acceptors | Directs molecular packing and forms extensive networks in the solid state. nih.govmdpi.com |

| N–H···O Hydrogen Bonds | Amide N-H (in derivatives); Carbonyl O | A primary interaction in the structure of carboxamide derivatives. researchgate.net |

Enzyme Inhibition Mechanism Studies (e.g., EGFR-TK, COX enzymes)

While direct studies on 4-nitrophenyl quinoline-2-carboxylate are limited in the available literature, research on structurally related quinoline, quinoxaline (B1680401), and chalcone (B49325) scaffolds provides significant insights into potential enzyme inhibition mechanisms, particularly against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Cyclooxygenase-2 (COX-2), both of which are critical targets in cancer and inflammation research.

Derivatives of quinoxaline, a heterocyclic compound structurally similar to quinoline, have been synthesized and evaluated as dual inhibitors of EGFR-TK and COX-2. researchgate.net Molecular docking studies of these compounds revealed that they can bind effectively to the active sites of both enzymes. researchgate.net For instance, certain novel quinoxaline derivatives demonstrated potent inhibitory activity against EGFR-TK, with IC50 values in the sub-micromolar range, comparable to the standard drug Erlotinib. researchgate.netnih.gov These compounds also showed significant inhibition of the COX-2 enzyme. researchgate.netnih.gov The dual-action capability is attributed to the specific structural features of the scaffold that allow for favorable interactions within the catalytic domains of these distinct enzymes. researchgate.net

The research suggests that the quinoline scaffold can serve as a template for designing potent enzyme inhibitors. The specific substitutions on the quinoline ring play a crucial role in determining the potency and selectivity of the inhibition. nih.govoiccpress.com

Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against EGFR-TK and COX-2

| Compound | EGFR-TK IC50 (µM) | COX-2 Inhibition (%) @ 10 µM |

| 4a | 0.3 | 85.3 |

| 5 | 0.9 | 75.6 |

| 11 | 0.6 | 79.4 |

| 13 | 0.4 | 82.1 |

| Celecoxib | - | 89.7 |

| Erlotinib | 0.05 | - |

Data sourced from studies on quinoxaline derivatives, which are structurally related to the quinoline scaffold. researchgate.net

Investigation of Antimicrobial Action Mechanisms at a Molecular Level

The quinoline scaffold is the backbone of many antimicrobial agents, and its derivatives exhibit a range of action mechanisms at the molecular level. researchgate.net While the precise mechanism for 4-nitrophenyl quinoline-2-carboxylate is not specified, the known mechanisms for related compounds provide a strong basis for understanding its potential antimicrobial activities.

A primary mechanism for many quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.gov By targeting these enzymes, the compounds interfere with DNA coiling and separation, ultimately leading to bacterial cell death. nih.gov

Other molecular actions have also been identified for quinoline derivatives:

Disruption of LPS Transport: In Gram-negative bacteria, some quinoline derivatives have been found to disrupt the interaction between LptA and LptC proteins, which are crucial components of the lipopolysaccharide (LPS) transport pathway to the outer membrane. nih.gov

Membrane Integrity: Certain compounds can damage the bacterial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death. nih.gov

Enzyme Inhibition: Besides DNA gyrase, quinolines can target a wide array of other microbial enzymes necessary for replication and survival. nih.gov

The specific antimicrobial activity and its underlying molecular mechanism are highly dependent on the substitutions made to the core quinoline structure. nih.gov

Applications in Supramolecular Chemistry

The quinoline-2-carboxylate scaffold, with its rigid, planar, and aromatic nature, possesses intrinsic properties that make it a candidate for applications in supramolecular chemistry. This field explores the non-covalent interactions between molecules to build larger, functional assemblies. While quinoline is considered a less-explored motif in this area compared to other tectons, its potential is significant. acs.org

Host-Guest Chemistry with Quinoline-2-carboxylate Scaffolds

Host-guest chemistry involves the complexation of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. The quinoline scaffold itself can act as a guest, binding within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. thno.org These interactions are typically driven by hydrophobic effects and van der Waals forces.

More interestingly, the quinoline moiety can be incorporated into larger host structures. The ability of the quinoline ring to participate in strong C–H···π and π–π stacking interactions is a key feature for molecular recognition. acs.org While much of the existing research focuses on the metal complexes of quinoline derivatives, these fundamental interactions are crucial for designing purely organic host-guest systems. acs.org For instance, resorcinarenes, which are macrocyclic hosts, have been studied for their ability to bind aromatic N-oxides in aqueous environments, a feature relevant to the nitro-functionalized phenyl group of 4-nitrophenyl quinoline-2-carboxylate. tuni.fi The electron-rich cavity of such hosts can favorably interact with the electron-deficient aromatic systems of guests.

Self-Assembly and Nanostructure Formation Studies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The planar nature of the quinoline ring system promotes π-π stacking, which is a powerful directional force for self-assembly. In the solid state, quinoline derivatives often exhibit crystal structures governed by these stacking interactions, sometimes leading to the formation of extended supramolecular architectures like helices or 3D frameworks. acs.orgnih.gov

The quinoline scaffold is also a valuable building block in the construction of more complex nanomaterials.

Metal-Organic Frameworks (MOFs): Quinoline derivatives can be used as organic linkers in MOFs, which are porous crystalline materials constructed from metal ions and organic ligands. acs.org

Nanoparticles: Quinoline derivatives have been used in the synthesis of various nanoparticles. nih.govjchps.com For example, they can be incorporated into nanocatalysts used for organic synthesis or used to create novel nanoparticles for applications in solar cells. nih.govjchps.com The self-assembly properties of the quinoline core can influence the morphology and function of these nanostructures.

The rational design of quinoline derivatives, by varying substituents, allows for the fine-tuning of intermolecular forces, which in turn controls the resulting supramolecular and nanostructural properties. acs.org

Future Research Directions for 4 Nitrophenyl Quinoline 2 Carboxylate

Development of Novel and Sustainable Synthetic Routes

Key areas for exploration include:

One-Pot Processes: Designing multi-component reactions that combine simple starting materials, such as substituted anilines, aldehydes, and pyruvic acid derivatives, in a single step can significantly improve efficiency. nih.govmdpi.comnih.gov A recently developed one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes exemplifies this modern approach. mdpi.comresearchgate.net

Green Catalysis: Investigating the use of environmentally benign catalysts, such as molecular iodine, can circumvent the need for metal catalysts, thereby avoiding metal contamination in the final products. rsc.org

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, shorter reaction times, and often higher yields compared to conventional methods, aligning with the principles of green chemistry. acs.org

| Method | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Traditional (e.g., Doebner, Pfitzinger) | Acid or base catalysis, high temperatures, long reaction times | Well-established and understood | Harsh conditions, low yields for some substrates, potential for byproducts | nih.govmdpi.com |

| One-Pot Reactions | Multiple steps in a single reactor, often catalyzed | High efficiency, reduced waste, simplified purification | Requires careful optimization of reaction conditions for all steps | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis (MAOS) | Microwave irradiation, often with a catalyst | Drastically reduced reaction times, improved yields | Requires specialized equipment, scalability can be a challenge | |

| Metal-Free Catalysis | Use of catalysts like molecular iodine | Avoids metal contamination, low cost, eco-friendly | Substrate scope may be limited compared to metal catalysts | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of 4-Nitrophenyl quinoline-2-carboxylate is fundamental to predicting its reactivity and designing applications. While standard techniques provide basic characterization, future work should employ a suite of advanced methods for a more complete picture.

Future characterization efforts should include:

Multinuclear and 2D NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, techniques such as COSY, HSQC, and HMBC can unambiguously assign all proton and carbon signals and provide insights into through-bond and through-space connectivities, confirming the molecular structure. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, confirming the elemental composition of the molecule and its fragments. nih.gov

Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides the definitive solid-state conformation, including bond lengths, bond angles, and intermolecular packing interactions. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are crucial for complementing experimental data. nih.gov DFT can be used to optimize the molecular geometry, predict NMR and IR spectra, analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions, and map the molecular electrostatic potential. nih.govresearchgate.nettees.ac.uk

| Technique | Information Provided | Relevance to Research | Reference |

|---|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed covalent structure, proton-carbon correlations | Unambiguous structural confirmation and assignment of complex spectra | nih.gov |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, crystal packing | Provides definitive proof of structure and insights into solid-state interactions | researchgate.net |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra | Corroborates experimental findings, explains reactivity, predicts properties | nih.govtees.ac.uk |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis) | Helps understand photophysical properties for optoelectronic applications | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. mdpi.com For 4-Nitrophenyl quinoline-2-carboxylate, these tools can accelerate the discovery of new derivatives with tailored properties.

Future research avenues include:

De Novo Design: Employing generative models, potentially trained on large chemical databases like ChEMBL and fine-tuned with reinforcement learning, to design novel quinoline-2-carboxylate derivatives. nih.gov These models can be optimized to generate molecules with specific desired properties, such as high quantum yield for optical applications or optimal binding affinity for catalytic targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to quantitatively correlate the structural features of 4-Nitrophenyl quinoline-2-carboxylate derivatives with their chemical or physical properties. researchgate.net This can predict the performance of yet-to-be-synthesized compounds, guiding experimental efforts toward the most promising candidates.

Property Prediction: Training ML models to rapidly predict key properties such as solubility, reactivity, and spectroscopic signatures. This can significantly reduce the time and resources required for experimental characterization.

Exploration of Unconventional Reactivity Patterns

The unique combination of a quinoline (B57606) heterocycle, a reactive ester linkage, and an electron-withdrawing nitro group makes 4-Nitrophenyl quinoline-2-carboxylate a versatile substrate for exploring novel chemical reactions. Future studies should move beyond predictable transformations to uncover unconventional reactivity.

Areas for investigation could involve:

Photoredox Catalysis: Investigating the reactivity of the compound under photoredox conditions. The quinoline moiety and nitro group could participate in single-electron transfer (SET) processes, opening pathways for novel C-H functionalization or cross-coupling reactions.

Mechanochemistry: Studying the reactivity of the solid-state compound under mechanical stress (ball milling). This solvent-free technique can lead to unique reaction pathways and products that are inaccessible through traditional solution-phase chemistry.

C-N Bond Activation: Exploring transition-metal-catalyzed reactions that proceed via the cleavage of the robust C(acyl)-N bond within the quinoline core, a challenging but increasingly feasible transformation that allows for skeletal editing of the heterocycle. rsc.org

Expanded Applications in Emerging Nanoscience and Optoelectronic Materials

Quinoline derivatives are known to possess interesting photophysical properties, making them attractive candidates for materials science applications. nih.gov The electronic characteristics of 4-Nitrophenyl quinoline-2-carboxylate, stemming from its extended π-system and the push-pull nature of the quinoline and nitrophenyl groups, suggest significant potential in this area.

Future research should focus on:

Organic Electronics: Investigating the use of this compound or its derivatives as components in organic light-emitting diodes (OLEDs), organic solar cells, or organic field-effect transistors (OFETs). mdpi.com Its electron-deficient nature may be particularly useful for creating n-type organic semiconductors.

Fluorescent Probes and Sensors: Exploring the potential of derivatives as selective fluorescent sensors for detecting specific anions, cations, or neutral molecules. nih.gov The quinoline core can act as a fluorophore whose emission properties could be modulated by binding events.

Ligands for Nanomaterials: Synthesizing derivatives that can act as surface ligands for quantum dots or metal nanoparticles. Such functionalization can passivate the nanoparticle surface, improve dispersibility, and tune the electronic properties of the nanomaterial.

Deeper Mechanistic Insights into Intermolecular Recognition and Catalysis

Quinoline-2-carboxylates are known to function as effective ligands in metal-catalyzed reactions. mdpi.comnih.gov Understanding the precise mechanisms of interaction between 4-Nitrophenyl quinoline-2-carboxylate and other molecules is crucial for its rational application in catalysis and supramolecular chemistry.

Future mechanistic studies should aim to:

Elucidate Catalytic Cycles: When used as a ligand in catalysis, detailed kinetic and spectroscopic studies (e.g., in-situ IR or NMR) should be performed to identify reactive intermediates and determine the rate-limiting steps of the catalytic cycle.

Analyze Non-covalent Interactions: Employing a combination of experimental techniques (e.g., NMR titration, calorimetry) and high-level computational analysis to quantify the non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that govern its role in molecular recognition and self-assembly.

Investigate Excited-State Dynamics: Using time-resolved spectroscopy to probe the photochemical mechanisms when the molecule is used in light-driven processes, providing a detailed picture of energy and electron transfer events. rsc.org

Q & A

Q. What advanced purification techniques improve enantiomeric purity of quinoline-2-carboxylate derivatives?

- Methodological Answer : Chiral HPLC with cellulose-based columns or enzymatic resolution (lipases in non-aqueous media) achieves enantiomeric excess (ee) >99%. X-ray powder diffraction (XRPD) confirms polymorphic purity .

Notes on Data Contradictions and Validation

- Crystallographic Refinement : Discrepancies in bond lengths/angles between studies may arise from data resolution or refinement algorithms. Always report R₁/wR₂ values and check for twinning or disorder using PLATON .

- Computational vs. Experimental : Validate DFT-predicted vibrational frequencies with experimental IR/Raman spectra. Adjust functional (e.g., B3LYP vs. M06-2X) to match observed data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.